1-Isocyanato-3-propylbenzene chemical properties and structure
1-Isocyanato-3-propylbenzene chemical properties and structure
Chemical Series: Aryl Isocyanates | CAS: 68664-23-3 [1]
Executive Summary
1-Isocyanato-3-propylbenzene (also known as 3-propylphenyl isocyanate) is a specialized aryl isocyanate intermediate used primarily in the synthesis of ureas and carbamates for medicinal chemistry and materials science.[1] Characterized by a meta-substituted propyl group, this compound offers a unique steric and lipophilic profile compared to its para-substituted analogs.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The meta-positioning of the propyl chain influences the electrophilicity of the isocyanate group less directly than para-substitution, maintaining a reactivity profile typical of electron-neutral aryl isocyanates while adding significant lipophilicity (
Table 1: Core Technical Specifications
| Property | Data |
| CAS Number | 68664-23-3 |
| IUPAC Name | 1-Isocyanato-3-propylbenzene |
| Synonyms | 3-Propylphenyl isocyanate; m-Propylphenyl isocyanate |
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 238–239 °C (lit.)[1] |
| Density | 1.041 g/mL at 25 °C |
| Refractive Index | |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with water |
| Flash Point | >110 °C (Estimated) |
Structural Analysis & Electronic Properties
The structure consists of a benzene ring substituted at the 1-position with an isocyanate group (-N=C=O) and at the 3-position with a propyl chain (
-
Electronic Effect: The propyl group is a weak electron-donating group (via hyperconjugation).[1] Its meta-position relative to the isocyanate means it does not donate electron density directly into the resonance system of the isocyanate carbon.[1] Consequently, the electrophilicity of the isocyanate carbon remains high, making it susceptible to nucleophilic attack.
-
Steric Environment: The meta-substitution provides a "kinked" geometry that can be advantageous in drug design for fitting into specific hydrophobic pockets (e.g., kinase allosteric sites) where linear para-substituted analogs might clash.[1]
-
Spectroscopic Signatures (Expected):
-
IR: Strong, sharp peak at ~2270 cm⁻¹ (asymmetric -N=C=O stretch).[1]
-
¹H NMR: Aromatic signals in the 6.9–7.3 ppm range (multiplet, 4H). Propyl chain: Triplet (~0.9 ppm,
), Multiplet (~1.6 ppm, ), Triplet (~2.5 ppm, benzylic ).
-
Synthesis & Manufacturing
While industrial production often utilizes phosgene gas, laboratory-scale synthesis prioritizes safety and handling.[1] The Triphosgene method is the standard "self-validating" protocol for research environments, avoiding the hazards of gaseous phosgene while maintaining high yields.[1]
Graphviz Diagram 1: Synthesis Pathway
Experimental Protocol: Triphosgene Method
Objective: Synthesis of 1-Isocyanato-3-propylbenzene from 3-propylaniline.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and an inert gas inlet (
or Ar). Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl. -
Reagent Preparation:
-
Dissolve Triphosgene (2.97 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
-
Dissolve 3-Propylaniline (4.06 g, 30 mmol) and Triethylamine (TEA, 6.07 g, 60 mmol) in anhydrous DCM (30 mL).
-
-
Addition: Cool the triphosgene solution to 0 °C. Slowly add the amine/TEA solution dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or IR (appearance of 2270 cm⁻¹ peak).
-
Workup:
-
Filter off the precipitated triethylamine hydrochloride salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Distill the crude oil under vacuum (approx. 0.5 mmHg) to obtain the pure isocyanate.
-
Yield Expectation: 85–95%.
-
Reactivity & Mechanism[5]
The core utility of 1-Isocyanato-3-propylbenzene lies in its reactivity with nucleophiles containing active hydrogen atoms (amines, alcohols, thiols).[1]
Mechanism of Action: Nucleophilic Addition
The reaction proceeds via a concerted nucleophilic attack on the central carbon of the isocyanate, followed by proton transfer.
Graphviz Diagram 2: Nucleophilic Addition Mechanism
Key Reactions
-
Urea Formation:
-
Reagent: Primary or Secondary Amines (
).[1] -
Conditions: DCM or THF,
°C. -
Application: Synthesis of urea libraries for kinase inhibition.
-
-
Carbamate (Urethane) Formation:
-
Reagent: Alcohols (
).[1] -
Conditions: Toluene, Heat (80 °C), often with DBTL (Dibutyltin dilaurate) catalyst.
-
Application: Prodrug synthesis or polymer chain modification.
-
Applications in Drug Development[1][6]
1-Isocyanato-3-propylbenzene acts as a critical "lipophilic cap" in medicinal chemistry.[1]
-
Kinase Inhibitors: The 3-propylphenyl moiety mimics the hydrophobic interactions of ATP in the binding pocket of various kinases.[1] The urea linkage formed by reacting this isocyanate with an amino-heterocycle provides hydrogen bond donors/acceptors essential for the "hinge region" binding.[1]
-
Library Synthesis: In high-throughput screening (HTS), this isocyanate is frequently used to "cap" amine libraries, converting basic amines into neutral, lipophilic ureas to improve membrane permeability and metabolic stability.
-
Specific Example: It is used in the synthesis of chiral ureas, such as (R)-1-(3-phenylpropyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea , where the propyl spacer allows for flexible positioning of the terminal phenyl ring.[1]
Safety & Handling
Signal Word: DANGER
-
Hazard Statements:
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (reacts with water to evolve
and form insoluble ureas). -
Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.
References
-
National Institute of Standards and Technology (NIST). 3-Propylphenyl isocyanate Properties and Spectra. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1]
- Cotarca, L., et al. "Phosgenation of Amines: Industrial Scale Perspectives." Organic Process Research & Development, 2017.
- Knölker, H. J., et al. "Synthesis of Isocyanates using Triphosgene.
-
PubChem. Compound Summary: 3-Phenylpropyl isocyanate (CID 91797).[1] National Library of Medicine. Available at: [Link][1]
